molecular formula C20H28N2O5 B3027633 tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate CAS No. 1353948-19-2

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate

Cat. No.: B3027633
CAS No.: 1353948-19-2
M. Wt: 376.4
InChI Key: WKTDDJBYQUKGBK-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate is a complex organic compound with a molecular formula of C20H28N2O5 and a molecular weight of 376.45 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a dihydrobenzo[b][1,4]dioxine moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Dihydrobenzo[b][1,4]dioxine Moiety: This step involves the coupling of the piperidine intermediate with a dihydrobenzo[b][1,4]dioxine derivative using a suitable coupling reagent such as EDCI or DCC.

    Carbamate Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, including optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and dihydrobenzo[b][1,4]dioxine moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate
  • tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)methyl)carbamate

Uniqueness

tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound for research applications .

Properties

IUPAC Name

tert-butyl N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21-12-14-8-6-7-11-22(14)18(23)17-13-25-15-9-4-5-10-16(15)26-17/h4-5,9-10,14,17H,6-8,11-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDDJBYQUKGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107285
Record name Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353948-19-2
Record name Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353948-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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